molecular formula C18H19N3O5 B4163916 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide

4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide

Cat. No. B4163916
M. Wt: 357.4 g/mol
InChI Key: HEOHBUDHTPRGFE-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide, also known as MNPA, is a chemical compound that has been widely studied for its potential use in the field of medicinal chemistry. MNPA belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and analgesic effects, 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has been shown to have antioxidant activity and to inhibit the production of certain pro-inflammatory cytokines. 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has several advantages for lab experiments, including its potent anticancer activity and low toxicity profile. However, 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the synthesis of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide can be challenging, and the yield and purity of the compound can be affected by the reaction conditions.

Future Directions

There are several future directions for the study of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide. One potential area of research is the development of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide-based therapies for the treatment of cancer and inflammatory disorders. Another area of research is the optimization of the synthesis method of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide and to identify potential biomarkers for its therapeutic activity.
Conclusion:
In conclusion, 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide is a promising compound that has been shown to exhibit potent anticancer, anti-inflammatory, and analgesic effects. The synthesis of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide is challenging, but the compound has a low toxicity profile and shows potential as a safe and effective therapeutic agent. Further research is needed to fully understand the mechanism of action of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide and to identify potential therapeutic applications.

Scientific Research Applications

4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has been studied extensively for its potential use as a therapeutic agent. Several studies have shown that 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide exhibits potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.

properties

IUPAC Name

4-methoxy-N-(2-morpholin-4-yl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-25-15-5-2-13(3-6-15)18(22)19-16-12-14(21(23)24)4-7-17(16)20-8-10-26-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOHBUDHTPRGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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